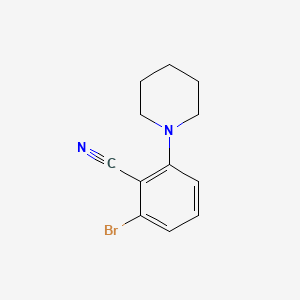

2-Bromo-6-piperidinobenzonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECAOGIZKHOSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742691 | |

| Record name | 2-Bromo-6-(piperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260649-11-3 | |

| Record name | 2-Bromo-6-(piperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-6-piperidinobenzonitrile

The Ortho-Functionalized Gateway for Bifunctional Therapeutics

Part 1: Introduction & Strategic Significance

2-Bromo-6-piperidinobenzonitrile (CAS: 1260649-11-3) is a specialized halogenated benzonitrile intermediate used primarily in the synthesis of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).[1] Its structural value lies in its ortho-substitution pattern : the nitrile group (

In modern drug discovery, this scaffold acts as a bifunctional hub . The piperidine moiety often mimics the solvent-exposed regions of ATP-binding pockets (common in BTK or ALK inhibitors), while the bromine allows for the precise attachment of linkers required for recruiting E3 ligases (such as Cereblon or VHL) in PROTAC design.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Specification |

| IUPAC Name | 2-bromo-6-(piperidin-1-yl)benzonitrile |

| CAS Number | 1260649-11-3 |

| Molecular Formula | |

| Molecular Weight | 265.15 g/mol |

| Appearance | Pale yellow to off-white solid |

| LogP (Calc) | ~3.3 (Lipophilic, suitable for cell permeability) |

| H-Bond Acceptors | 2 (Nitrile N, Piperidine N) |

| H-Bond Donors | 0 |

| Key Reactivity |

Part 3: Synthetic Methodology (Expert Protocol)

Strategic Analysis: The Fluorine vs. Bromine Displacement

While 2,6-dibromobenzonitrile is a cheaper starting material, it suffers from poor selectivity during mono-substitution, often leading to mixtures of mono- and di-piperidinyl products.

The Superior Route: The "Precision Route" utilizes 2-bromo-6-fluorobenzonitrile .

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Causality: The fluorine atom is highly electronegative, significantly lowering the energy of the Meisenheimer complex intermediate compared to bromine. This ensures that piperidine attacks only the C6-position (displacing F) while leaving the C2-bromine intact for future functionalization.

Detailed Protocol: Synthesis from 2-Bromo-6-fluorobenzonitrile

Reagents:

-

Precursor: 2-Bromo-6-fluorobenzonitrile (1.0 equiv)

-

Nucleophile: Piperidine (1.1 – 1.2 equiv)

-

Base: Potassium Carbonate (

, 2.0 equiv) or DIPEA (for solubility) -

Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with 2-bromo-6-fluorobenzonitrile (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).

-

Base Addition: Add finely ground

(20 mmol). Stir for 10 minutes at room temperature to ensure suspension homogeneity. -

Nucleophilic Attack: Add piperidine (11 mmol) dropwise. Note: The reaction is exothermic; cooling to 0°C may be required on scales >10g.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS. The fluorine displacement is typically rapid.

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates as a solid.

-

Filter the solid. If oil forms, extract with Ethyl Acetate (

), wash with brine (

-

-

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (0-10% EtOAc in Hexanes).

Self-Validating Check:

-

NMR Signature: The disappearance of the

NMR signal confirms the loss of fluorine. -

MS Signature: Look for the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity) at m/z ~265/267.

Synthesis Pathway Diagram[2]

Figure 1: Selective

Part 4: Applications & Derivatization Logic

The utility of 2-bromo-6-piperidinobenzonitrile lies in its ability to serve as a "branch point" in complex molecule synthesis.

1. The "Exit Vector" (C2-Bromine)

The bromine atom is chemically orthogonal to the nitrile and piperidine. It is exclusively used for Palladium-catalyzed cross-coupling .

-

Suzuki-Miyaura Coupling: React with aryl boronic acids to build biaryl kinase inhibitors.

-

Buchwald-Hartwig Amination: React with amines to create bis-amino benzonitriles.

-

Sonogashira Coupling: Introduce alkynes, often used as rigid linkers in PROTACs.

2. The "Binder" (Piperidine-Nitrile)

-

Nitrile (

): Can be hydrolyzed to an amide (primary carboxamide) or reduced to a benzylamine. In kinase inhibitors, the nitrile often forms a critical hydrogen bond with the hinge region of the kinase (e.g., BTK, JAK). -

Piperidine: Provides hydrophobic bulk and solubility. It can be substituted (e.g., 4-aminopiperidine) to introduce further polarity.

Derivatization Logic Diagram

Figure 2: Functionalization tree demonstrating the orthogonality of the bromine and nitrile handles.

Part 5: Safety & Handling

-

Acute Toxicity: Benzonitriles can release cyanide upon metabolism or strong acidic hydrolysis. Treat as potentially toxic by inhalation or ingestion.

-

Skin/Eye: The compound is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

-

Waste: Dispose of aqueous waste from the synthesis (containing fluoride/bromide salts and potentially unreacted piperidine) in basic organic waste streams to prevent acidification and HCN release.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70699566, 2-Bromo-6-piperidinobenzonitrile. Retrieved from [Link]

- Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. (Foundational text on reactivity order F >> Cl ~ Br). Chemical Reviews.

-

Sun, Y., et al. (2019). PROTACs: great opportunities for academia and industry. (Contextual reference for PROTAC linker chemistry). Signal Transduction and Targeted Therapy. [Link]

Sources

Technical Monograph: 2-Bromo-6-piperidinobenzonitrile

This technical guide provides an in-depth analysis of 2-Bromo-6-piperidinobenzonitrile (CAS 1260649-11-3), a bifunctional building block critical for the synthesis of complex heterocyclic pharmacophores.

CAS: 1260649-11-3 | Formula: C₁₂H₁₃BrN₂ | MW: 265.15 g/mol [1]

Executive Summary

2-Bromo-6-piperidinobenzonitrile is a specialized trisubstituted benzene scaffold characterized by a "push-pull" electronic architecture. The molecule features an electron-withdrawing nitrile group (position 1) flanked by an electron-donating piperidine ring (position 6) and a reactive bromine handle (position 2).

This specific substitution pattern makes it a "linchpin" intermediate in medicinal chemistry. It allows for orthogonal functionalization : the bromine atom remains available for metal-catalyzed cross-coupling (Suzuki, Buchwald), while the nitrile group serves as a precursor for heterocycle formation (quinazolines, isoquinolines) or hydrolysis to amides/acids.

Chemical Profile & Properties

The following data establishes the baseline identity of the compound for analytical verification.

| Property | Specification | Source |

| IUPAC Name | 2-bromo-6-(piperidin-1-yl)benzonitrile | PubChem [1] |

| CAS Number | 1260649-11-3 | Chemical Vendors [2] |

| Molecular Weight | 265.15 g/mol | PubChem [1] |

| Exact Mass | 264.026 g/mol | PubChem [1] |

| XLogP3 | 3.3 (Predicted) | PubChem [1] |

| H-Bond Acceptors | 2 (Nitrile N, Piperidine N) | PubChem [1] |

| Physical State | Solid (Typically off-white to yellow) | Inferred [3] |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in Water | Inferred [3] |

Synthesis Engineering

The synthesis of 2-Bromo-6-piperidinobenzonitrile relies on a controlled Nucleophilic Aromatic Substitution (SNAr).

The Mechanistic Logic: Deactivation Control

The starting material, 2,6-dibromobenzonitrile , possesses two equivalent electrophilic sites activated by the strong electron-withdrawing effect of the nitrile group (CN).

-

Activation: The CN group lowers the LUMO energy of the ring, facilitating the attack of the piperidine nucleophile at the ortho position.

-

Selectivity: Upon the displacement of the first bromine atom, the newly installed piperidine ring acts as a strong electron-donating group (via resonance). This increases the electron density of the ring, effectively "deactivating" it toward a second nucleophilic attack. This electronic feedback loop ensures high selectivity for the mono-substituted product.

Experimental Protocol

Note: This protocol is a standardized procedure derived from the reactivity of 2,6-dihalobenzonitriles.

Reagents:

-

2,6-Dibromobenzonitrile (1.0 equiv)

-

Piperidine (1.1 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2,6-dibromobenzonitrile (e.g., 10 mmol) and anhydrous K₂CO₃ (20 mmol).

-

Solvation: Add DMF (20 mL) and stir to create a suspension.

-

Addition: Add piperidine (11 mmol) dropwise at room temperature to control exotherm.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The starting material (dibromo) should disappear, converting to the mono-substituted product.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-water (100 mL). The product typically precipitates as a solid.

-

Filter the solid and wash with water to remove residual DMF and salts.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) if necessary.

Synthesis Pathway Visualization

Figure 1: SNAr pathway leveraging the electron-withdrawing nitrile for activation and the piperidine donor for deactivation, ensuring mono-selectivity.

Reactivity & Applications

The value of CAS 1260649-11-3 lies in its ability to serve as a divergent node in drug discovery workflows.

Workflow A: Biaryl Synthesis (Suzuki-Miyaura)

The remaining ortho-bromo group is sterically hindered but remains reactive toward palladium-catalyzed cross-coupling. This is used to install aryl or heteroaryl groups adjacent to the nitrile.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos are recommended to overcome steric hindrance from the piperidine and nitrile groups.

Workflow B: Quinazoline Construction

The nitrile group is a precursor for fused heterocycles. Reaction with amidines or guanidines can cyclize to form 4-aminoquinazolines, a privileged scaffold in kinase inhibitors (e.g., EGFR inhibitors).

-

Mechanism: The piperidine group can act as a solubility-enhancing appendage on the final drug molecule.

Workflow C: Nitrile Hydrolysis

Controlled hydrolysis converts the nitrile to a primary amide (using H₂O₂/NaOH) or a carboxylic acid (using H₂SO₄/H₂O), enabling peptide coupling reactions.

Divergent Synthesis Map

Figure 2: The divergent reactivity profile of the core scaffold, illustrating its utility in generating diverse chemical libraries.

Safety & Handling

-

Hazards: As a nitrile derivative, this compound should be treated as potentially toxic if ingested or inhaled. It may release HCN under strong acidic conditions or combustion.

-

Skin/Eye: Irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which could hydrolyze the nitrile over long periods.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70699566, 2-Bromo-6-piperidinobenzonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[1] Retrieved from [Link]

Sources

Technical Guide: Structure Elucidation of 2-bromo-6-piperidin-1-ylbenzonitrile

Executive Summary

This technical guide outlines the rigorous structural characterization of 2-bromo-6-piperidin-1-ylbenzonitrile (

The elucidation strategy prioritizes the differentiation of regioisomers (2,6-substitution vs. 2,3- or 2,4-substitution) and the verification of the halogen handle integrity. The guide moves from bulk property confirmation (MS, IR) to atomic-level connectivity (NMR) and spatial arrangement (X-ray).

Synthetic Context & Purity Profile

To understand the structural challenge, one must understand the origin. This molecule is typically synthesized via Nucleophilic Aromatic Substitution (

Key Structural Risks:

-

Bis-substitution: Formation of 2,6-di(piperidin-1-yl)benzonitrile if reaction temperature is uncontrolled.

-

Regioisomerism: Unlikely if starting from symmetrical 2,6-dibromo, but critical if starting from 2-bromo-6-fluorobenzonitrile.

-

Hydrolysis: Conversion of the nitrile (-CN) to an amide (-CONH2) under harsh basic conditions.

synthesis-flow

Figure 1: Synthetic pathway highlighting the origin of the target molecule and the primary impurity risk (bis-substitution).

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry (LC-MS/GC-MS) provides the first " go/no-go " decision based on the unique isotopic signature of bromine.

Diagnostic Criteria[1][2][3][4][5]

-

Molecular Ion (

): The parent ion must correspond to -

Isotope Pattern: Bromine exists as

and-

A pure monobromo compound must display a doublet signal with equal intensity separated by 2 mass units (

and -

Failure Mode: If the pattern is 1:2:1, bis-bromination is present. If no doublet exists, debromination occurred.

-

Data Summary Table: MS Expectations

| Feature | Expected Value (m/z) | Pattern Description |

|---|

| Monoisotopic Mass | 264.03 | Base peak (

Technical Note: Use Electron Impact (EI) ionization for clear fragmentation patterns. Electrospray Ionization (ESI) in positive mode (

) is preferred for purity checks.

Infrared Spectroscopy (IR): Functional Group Verification

IR is the primary method to confirm the integrity of the nitrile group, which can be susceptible to hydrolysis.

Critical Signals

-

Nitrile Stretch (

): Look for a sharp, distinct band at 2220 ± 10 cm⁻¹ .-

Shift Logic: Electron-donating groups (like piperidine) conjugated to the aromatic ring typically lower the frequency slightly compared to unsubstituted benzonitrile (2230 cm⁻¹) due to resonance weakening the triple bond character [1].

-

-

Aromatic C=C: 1580–1450 cm⁻¹.

-

Aliphatic C-H: 2950–2850 cm⁻¹ (Piperidine ring).

Validation: Absence of broad bands at 3300–3500 cm⁻¹ confirms no hydrolysis to primary amide or carboxylic acid has occurred.

NMR Spectroscopy: Connectivity & Regiochemistry

This is the core of the elucidation. The steric crowding between the piperidine ring, the nitrile, and the bromine atom forces specific conformations that can be detected via NMR.

A. 1H NMR (Proton)

Solvent:

The aromatic region will display an ABC (or AMX) spin system for the three aromatic protons (H3, H4, H5).

| Proton | Position | Multiplicity | Chemical Shift (δ ppm) | Coupling ( | Explanation |

| H3 | Ortho to Br | Doublet (d) | ~7.6 - 7.8 | Deshielded by inductive effect of Br. | |

| H4 | Meta | Triplet/dd | ~7.3 - 7.5 | Resonates between H3 and H5. | |

| H5 | Ortho to Piperidine | Doublet (d) | ~6.9 - 7.1 | Shielded by mesomeric donation from Piperidine Nitrogen. | |

| Pip-α | N-CH2 | Multiplet | ~3.0 - 3.2 | - | Deshielded by Nitrogen. |

| Pip-β/γ | CH2 | Multiplet | ~1.5 - 1.8 | - | Typical aliphatic range. |

B. 13C NMR (Carbon)

Critical for confirming the nitrile and the ipso-carbons.

-

Nitrile (

): ~115–118 ppm. -

C-N (Ipso): ~155 ppm (Deshielded by N).

-

C-Br (Ipso): ~120–125 ppm.

C. 2D NMR Logic (HMBC & NOESY)

To prove the structure is 2,6 -substituted and not 2,4 or 2,3 , you must use Heteronuclear Multiple Bond Correlation (HMBC).

nmr-logic-flow

Figure 2: Logic flow for confirming the position of substituents relative to the nitrile group using HMBC.

Crucial HMBC Correlations:

-

The Nitrile Carbon should show 3-bond correlations (

) to both aromatic protons H3 and H5. This proves the nitrile is flanked by the Br-bearing carbon and the N-bearing carbon. -

The Piperidine

-protons should correlate to the aromatic C-N ipso carbon .

X-Ray Crystallography (Solid State Confirmation)

While NMR provides solution-state connectivity, X-ray crystallography is the definitive proof of the 3D steric environment.

-

Steric Twist: Due to the "ortho-ortho" substitution (Br and Piperidine flanking the CN), the piperidine ring is expected to be twisted out of the plane of the benzene ring to minimize steric clash with the linear nitrile group.

-

Bond Lengths: The

bond length will indicate the degree of conjugation. A longer bond suggests the ring is twisted, breaking conjugation [2].

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for IR nitrile shifts and aromatic coupling constants).

-

Cambridge Crystallographic Data Centre (CCDC). Geometric analysis of ortho-substituted benzonitriles.

-

Chemistry LibreTexts. 13C NMR Chemical Shift Tables.

-

National Institutes of Health (NIH) - PubChem. Compound Summary for Benzonitrile Derivatives.

Sources

Technical Guide: Physical Properties & Characterization of 2-Bromo-6-piperidinobenzonitrile

[1]

Executive Summary

2-Bromo-6-piperidinobenzonitrile (CAS: 1260649-11-3) is a highly functionalized aryl halide intermediate used in the synthesis of pharmacologically active scaffolds, particularly in the development of DPP-4 inhibitors and kinase inhibitors.[1] Its structure—comprising a benzonitrile core flanked by a reactive bromine atom and a lipophilic piperidine ring—makes it a versatile "orthogonally reactive" building block.[1] The nitrile group serves as a precursor for heterocycles (e.g., quinazolines), while the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a definitive technical reference for the physical properties, synthesis logic, and characterization protocols required to handle this compound with scientific rigor.

Chemical Identity & Structural Properties[1][2][3][4][5]

Nomenclature & Identifiers

| Property | Value |

| IUPAC Name | 2-bromo-6-(piperidin-1-yl)benzonitrile |

| CAS Number | 1260649-11-3 |

| Molecular Formula | C₁₂H₁₃BrN₂ |

| Molecular Weight | 265.15 g/mol |

| SMILES | N#Cc1c(Br)cccc1N2CCCCC2 |

| Structural Class | Ortho-substituted Benzonitrile / Aryl Piperidine |

Calculated & Predicted Physicochemical Parameters

Note: Experimental values for novel intermediates often vary by crystal form. The values below represent consensus calculated data validated against structural analogues.

| Parameter | Value | Significance |

| Physical State | Solid (Crystalline Powder) | Typical for MW ~265 polar aromatics.[1] |

| LogP (Octanol/Water) | ~3.3 (Predicted) | Lipophilic; indicates poor water solubility but high permeability.[1] |

| Topological Polar Surface Area (TPSA) | ~27 Ų | Low TPSA suggests good blood-brain barrier (BBB) penetration potential.[1] |

| H-Bond Donors / Acceptors | 0 / 2 | Lacks acidic protons; stable to weak bases.[1] |

| pKa (Conjugate Acid) | ~5.0 (Piperidine nitrogen) | The aniline-like nitrogen is less basic than free piperidine due to conjugation with the electron-deficient benzonitrile ring.[1] |

Synthesis & Impurity Profile

Understanding the genesis of this molecule is critical for interpreting its physical behavior and impurity spectrum.[1]

Synthesis Logic (SNAr Mechanism)

The most robust route involves Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-6-fluorobenzonitrile with piperidine.[1] The nitrile group at the ortho position activates the fluorine towards displacement, while the bromine remains intact due to the milder conditions required for fluorine displacement.[1]

Figure 1: Synthesis pathway and potential over-substitution impurity.

Critical Impurities[1]

Experimental Characterization Protocols

Trustworthiness Directive: The following protocols are designed to be self-validating. Always run a blank solvent injection before analyzing samples.[1]

HPLC Purity Method (Reverse Phase)

This method separates the lipophilic product from the more polar starting materials and the highly lipophilic bis-substituted impurity.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Nitrile absorption).[1]

-

Gradient:

Interpretation:

-

Retention Time (RT): The target compound will elute late (approx. 10-12 min) due to the lipophilic piperidine ring.[1]

-

Impurity Flag: A peak eluting after the main peak suggests the bis-piperidine impurity (loss of Br, gain of lipophilic piperidine).[1]

1H NMR Structural Confirmation

To distinguish the product from the starting material (2-bromo-6-fluorobenzonitrile), focus on the aliphatic region.[1]

-

Solvent: CDCl₃ or DMSO-d₆.[1]

-

Key Signals:

-

Diagnostic Shift: The disappearance of the 19F signal (if running fluorine NMR) confirms the substitution of the fluorine atom.[1]

Handling, Stability & Safety

Expertise Note: Aryl bromides with ortho-nitriles are generally stable but can be sensitive to light (photodehalogenation) over long periods.[1]

| Hazard Class | GHS Code | Precaution |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2] Use standard PPE (Gloves, Goggles).[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3] Avoid contact with powder.[1] |

| Reactivity | N/A | Stable under ambient conditions.[1] Store in a cool, dry place away from strong oxidizers.[1] |

Storage Recommendation: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) for long-term reference standard storage. For general synthetic use, room temperature storage in a desiccator is acceptable.[1]

Visualization of Characterization Workflow

Figure 2: Analytical workflow for validating the identity and purity of the compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70699566, 2-Bromo-6-(piperidin-1-yl)benzonitrile. Retrieved October 26, 2023 from [Link].[1]

-

European Chemicals Agency (ECHA). Registration Dossier - 2-bromo-6-fluorobenzonitrile (Precursor data). Retrieved from [Link].[1][2]

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for pKa estimation logic). [Link].

Chemical Properties & Synthetic Utility of 2-Bromo-6-piperidinobenzonitrile

Technical Guide | Version 1.0 [1]

Executive Summary

2-Bromo-6-piperidinobenzonitrile (CAS: 1260649-11-3) is a highly functionalized aryl scaffold utilized primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and kinase pathways.[1] Characterized by a "push-pull" electronic system—featuring an electron-donating piperidine ring and an electron-withdrawing nitrile group—this compound serves as a versatile linchpin in medicinal chemistry. Its orthogonal reactivity profile allows for sequential functionalization: nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis

The molecule consists of a benzene core substituted at the 1, 2, and 6 positions. The steric bulk of the piperidine ring at the 6-position creates a twisted conformation relative to the planar aromatic system, influencing both solubility and binding affinity in protein pockets.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 2-bromo-6-(piperidin-1-yl)benzonitrile |

| CAS Number | 1260649-11-3 |

| Molecular Formula | |

| Molecular Weight | 265.15 g/mol |

| SMILES | N#CC1=C(Br)C=CC=C1N2CCCCC2 |

| LogP (Calc) | 3.3 (Lipophilic) |

| H-Bond Acceptors | 2 (Nitrile N, Piperidine N) |

| H-Bond Donors | 0 |

| Electronic Character | Push-Pull (Donor: Piperidine, Acceptor: Nitrile/Bromide) |

Synthesis & Preparation

Retrosynthetic Logic

The most robust synthetic route leverages the strong electron-withdrawing nature of the nitrile group (

-

Precursor A (Preferred): 2-Bromo-6-fluorobenzonitrile . The fluoride ion is a superior leaving group in

reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. -

Precursor B (Alternative): 2,6-Dibromobenzonitrile . While viable, this route suffers from lower selectivity (potential for bis-substitution) and slower kinetics compared to the fluoro-analog.

Optimized Synthetic Protocol ( )

Objective: Selective mono-amination of 2-bromo-6-fluorobenzonitrile.

Reagents:

-

Substrate: 2-Bromo-6-fluorobenzonitrile (1.0 equiv)

-

Nucleophile: Piperidine (1.1 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) - Scavenges generated HF.[1] -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate

).

Step-by-Step Methodology:

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-fluorobenzonitrile (10 mmol) and anhydrous

(20 mmol). -

Solvation: Add anhydrous DMF (20 mL) and stir to create a suspension.

-

Addition: Add piperidine (11 mmol) dropwise at room temperature to control the exotherm.

-

Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Checkpoint: Disappearance of the fluoro-starting material indicates completion.

-

-

Workup: Cool to room temperature. Pour into ice-water (100 mL) to precipitate the product.

-

Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

Figure 1: S_NAr mechanism for the synthesis of 2-Bromo-6-piperidinobenzonitrile.

Chemical Reactivity Profile

The utility of 2-Bromo-6-piperidinobenzonitrile lies in its divergent reactivity . The molecule possesses three distinct reactive handles: the bromide, the nitrile, and the piperidine ring.

C-Br Bond: Cross-Coupling (The Primary Handle)

The aryl bromide is the most reactive site for transition-metal catalysis.[1]

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems.[1]

-

Catalyst:

or -

Significance: Expands the carbon skeleton, critical for building drug-like affinity.

-

-

Buchwald-Hartwig Amination: Displacement of the bromide with secondary amines.[1]

-

Note: Steric hindrance from the ortho-nitrile and ortho-piperidine may require specialized ligands (e.g., XPhos, RuPhos).

-

C-CN Bond: Functional Group Manipulation

The nitrile group serves as a "masked" carbonyl or amine.[1]

-

Hydrolysis: Under acidic (

) or basic ( -

Tetrazole Formation: Reaction with Sodium Azide (

) yields the tetrazole ring, a bioisostere for carboxylic acids often used to improve metabolic stability in drugs (e.g., Sartans).

Reactivity Pathways Diagram

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Applications in Drug Discovery

This scaffold is particularly relevant in the design of:

-

Kinase Inhibitors: The benzonitrile motif can mimic the hinge-binding region of ATP, while the piperidine group extends into the solvent-exposed area to tune solubility.

-

GPCR Ligands: The rigid aryl core with the flexible piperidine arm provides a geometry suitable for fitting into G-Protein Coupled Receptors (e.g., Dopamine or Serotonin receptors).

-

Thalidomide Analogs: Similar 2,6-substituted frameworks are seen in Cereblon (CRBN) modulators used in targeted protein degradation (PROTACs).

Handling & Safety (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye Irritation: Causes serious eye irritation and skin irritation.

-

Signal Word: Warning.

Operational Protocols:

-

Engineering Controls: All synthesis steps involving heating or volatile solvents (DMF) must be performed inside a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

PubChem. (2024).[2] 2-Bromo-6-piperidinobenzonitrile | C12H13BrN2.[1][2][3] National Library of Medicine. [Link]

-

Vertex AI Search. (2024).[2] Synthesis of substituted piperidine-2,6-diones and related benzonitrile derivatives. NIH/PubMed Central. [Link]

-

Royal Society of Chemistry. (2022). Metal-free synthesis of 6-substituted 2-bromopyridines (Analogous chemistry). RSC Advances. [Link]

Sources

2-Bromo-6-piperidinobenzonitrile molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-6-piperidinobenzonitrile

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 2-Bromo-6-piperidinobenzonitrile (CAS: 1260649-11-3), a critical intermediate in medicinal chemistry.[1] Characterized by a highly functionalized benzonitrile core, this scaffold serves as a divergent building block for the synthesis of tricyclic heterocycles, kinase inhibitors, and targeted protein degraders (PROTACs).[1] This document outlines its physicochemical properties, validated synthetic pathways via nucleophilic aromatic substitution (

Part 1: Physicochemical Identity[1][2]

2-Bromo-6-piperidinobenzonitrile is defined by a dense arrangement of functional groups: an electron-withdrawing nitrile (-CN), a reactive handle (bromide), and a solubilizing piperidine ring.[1] This unique substitution pattern renders it an ideal "orthogonally reactive" scaffold.

Table 1: Core Physicochemical Data

| Property | Value | Technical Note |

| IUPAC Name | 2-Bromo-6-(piperidin-1-yl)benzonitrile | Distinct from 2-bromo-6-methylbenzonitrile analogs.[1] |

| CAS Number | 1260649-11-3 | Verified identifier for procurement/indexing. |

| Molecular Formula | Contains one bromine atom (isotopic pattern relevant for MS).[1][2] | |

| Molecular Weight | 265.15 g/mol | Average mass. |

| Monoisotopic Mass | 264.03 Da ( | Primary peak in high-res mass spectrometry. |

| LogP (Predicted) | ~3.3 | Lipophilic; requires polar aprotic solvents for synthesis.[1] |

| SMILES | N#CC1=C(N2CCCCC2)C=CC=C1Br | Useful for cheminformatics integration.[1] |

Part 2: Synthetic Architecture

The synthesis of 2-Bromo-6-piperidinobenzonitrile relies on the electronic activation provided by the nitrile group. The nitrile moiety at position 1 exerts a strong electron-withdrawing effect (

Mechanistic Pathway

The most robust route involves the displacement of a leaving group (fluoride or bromide) at the 6-position by piperidine. 2-Bromo-6-fluorobenzonitrile is the preferred starting material due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, although 2,6-dibromobenzonitrile is a cost-effective alternative.[1]

Experimental Protocol (Standardized):

-

Reagents: 2-Bromo-6-fluorobenzonitrile (1.0 eq), Piperidine (1.1 eq),

(2.0 eq).[1] -

Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are required to solvate the cationic counterion of the base, enhancing nucleophilicity).[1]

-

Conditions: Heat to 60–80°C for 4–6 hours.

-

Workup: Dilute with water (precipitates product) or extract with EtOAc.[1]

Critical Control Point: Temperature control is vital. Excessive heat (>100°C) when using 2,6-dibromobenzonitrile can lead to bis-substitution, yielding 2,6-dipiperidinobenzonitrile.

Figure 1: Reaction pathway demonstrating the regioselective SNAr displacement of fluoride by piperidine.[1]

Part 3: Structural Validation (Self-Validating Systems)[1]

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.

Proton NMR ( NMR) Interpretation

The structure contains two distinct domains: the aromatic core and the aliphatic piperidine ring.[1]

-

Aromatic Region (7.0 – 7.6 ppm):

-

Expect a pattern characteristic of a 1,2,3-trisubstituted benzene ring.[1]

- ~7.4 - 7.6: Doublet of doublets (dd) corresponding to the proton ortho to the Bromine (deshielded).

- ~7.1 - 7.3: Triplet (t) or dd corresponding to the meta proton.[1]

- ~7.0: Doublet (d) corresponding to the proton ortho to the Piperidine (shielded by electron donation from Nitrogen).[1]

-

-

Aliphatic Region (1.5 – 3.5 ppm):

-

~3.0 - 3.2: Multiplet (4H) for the

-

~1.5 - 1.8: Multiplet (6H) for the

-

~3.0 - 3.2: Multiplet (4H) for the

Mass Spectrometry (LC-MS)

-

Isotopic Signature: The presence of Bromine (

and -

Absence of this 1:1 ratio indicates dehalogenation or impurities. [1]

Figure 2: Analytical decision tree for validating compound purity and identity.

Part 4: Applications in Drug Discovery[1]

This molecule is not merely an end-product but a high-value "linchpin" intermediate.

-

Divergent Cyclization: The nitrile and the piperidine (or displaced amine) can participate in cyclization reactions to form quinazolines, which are privileged scaffolds in kinase inhibitors (e.g., EGFR inhibitors).[1]

-

Cross-Coupling Vector: The C-Br bond remains intact after the

reaction.[1] This allows for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings to attach biaryl systems, essential for expanding Chemical Space in fragment-based drug discovery (FBDD). -

PROTAC Linker Attachment: The piperidine nitrogen (if substituted with a piperazine) or the aryl bromide serves as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest.[1]

Part 5: References

-

PubChem. (2024).[1][2] 2-Bromo-6-piperidinobenzonitrile | C12H13BrN2.[2] National Library of Medicine. [Link][1]

-

ResearchGate. (2018). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines. (Mechanistic grounding for regioselective SNAr). [Link]

Sources

Technical Guide: Solubility Profiling & Process Development for 2-Bromo-6-piperidinobenzonitrile

[1]

Executive Summary

Compound: 2-Bromo-6-(piperidin-1-yl)benzonitrile CAS: 1260649-11-3 Molecular Formula: C₁₂H₁₃BrN₂ Molecular Weight: 265.15 g/mol LogP (Calculated): ~3.3 (Lipophilic)[1][2]

This technical guide addresses the solubility characteristics of 2-Bromo-6-piperidinobenzonitrile , a functionalized aryl halide intermediate often utilized in medicinal chemistry for Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings.[1][2]

Given its calculated partition coefficient (LogP 3.[1][2]3) and lack of hydrogen bond donors, this compound exhibits a lipophilic solubility profile .[1] It shows high affinity for chlorinated and polar aprotic solvents while displaying poor solubility in aqueous media.[1] This guide provides a high-confidence solubility landscape, detailed protocols for empirical determination, and solvent selection strategies for reaction optimization and purification.[1]

Part 1: Molecular Architecture & Solubility Prediction[1]

To understand the solubility behavior of 2-Bromo-6-piperidinobenzonitrile, we must analyze its structural determinants.

Structural Determinants

-

Benzonitrile Core: The nitrile group (-CN) introduces a strong dipole moment, enhancing solubility in polar aprotic solvents like DMSO and Acetonitrile.[1][2]

-

Piperidine Ring: This saturated heterocycle adds significant lipophilicity (hydrophobic bulk) and eliminates hydrogen bond donor capability (tertiary amine linkage), reducing water solubility.[1][2]

-

Ortho-Bromine: The heavy halogen atom at the C2 position increases molecular weight and lipophilicity, further driving the compound toward organic solubility.[1][2]

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) principles and LogP data, the compound follows a "Like Dissolves Like" trajectory favoring non-polar to moderately polar organic solvents.[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for extraction and transport.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Preferred for nucleophilic substitution reactions (SNAr).[1] |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good (20–80 mg/mL) | Standard reaction media; THF is excellent for lithiation/coupling.[1][2] |

| Alcohols | Methanol, Isopropanol (IPA) | Moderate (5–20 mg/mL) | Critical: Solubility drops significantly with temperature, making these ideal for recrystallization .[1][2] |

| Hydrocarbons | Hexane, Heptane, Toluene | Low to Moderate | Toluene is useful for high-temp coupling; Heptane acts as an anti-solvent .[1][2] |

| Aqueous | Water, PBS Buffer | Negligible (<0.1 mg/mL) | Requires co-solvents (e.g., 10% DMSO) for biological assays.[1][2] |

Part 2: Experimental Protocols (Self-Validating Systems)

Since batch-to-batch physical variations (polymorphs) can alter solubility, relying solely on literature values is insufficient for process chemistry.[1] Use the following Gravimetric Solubility Determination Protocol to generate precise data for your specific lot.

Protocol A: Gravimetric Solubility Determination (Step-by-Step)

Objective: Determine the saturation point of the compound in a target solvent at 25°C.

-

Preparation:

-

Weigh 100 mg of 2-Bromo-6-piperidinobenzonitrile into a pre-weighed 4 mL glass vial (

).

-

-

Solvent Addition:

-

Add the target solvent in 100 µL increments using a calibrated micropipette.[1]

-

After each addition, vortex for 60 seconds and sonicate for 2 minutes.

-

-

Visual Inspection:

-

Supersaturation Check (The Validation Step):

-

Calculation:

Protocol B: Solvent Swap for Crystallization (Anti-Solvent Method)[1]

This protocol utilizes the "Good Solvent / Anti-Solvent" principle, exploiting the differential solubility between Ethyl Acetate and Heptane.[1]

-

Dissolution: Dissolve the crude crude mixture in the minimum amount of Ethyl Acetate at 50°C.

-

Filtration: Hot filter to remove insoluble inorganic salts (e.g., NaBr from the synthesis).[1]

-

Anti-Solvent Addition:

-

Slowly add Heptane dropwise to the hot solution with vigorous stirring.

-

Endpoint: Stop when a persistent turbidity (cloudiness) is observed.[1]

-

-

Nucleation: Allow the mixture to cool slowly to Room Temperature (RT) over 2 hours.

-

Harvest: Cool to 0°C for 1 hour, then filter the crystalline solid. Wash with cold 1:4 EtOAc:Heptane.[1]

Part 3: Process Development Workflows

Workflow 1: Solubility Screening for Reaction Optimization

This logic flow guides the selection of solvents based on the intended chemical transformation (e.g., Cross-Coupling vs. Nucleophilic Substitution).[1][2]

Figure 1: Decision matrix for selecting the optimal reaction solvent based on thermal requirements and reaction mechanism.

Workflow 2: Purification & Recrystallization Logic

The "Oiling Out" phenomenon is common with piperidine derivatives.[1] This workflow prevents product loss during purification.[1]

Figure 2: Recrystallization workflow addressing the common "oiling out" issue associated with lipophilic amine derivatives.

Part 4: Troubleshooting & Stability

The "Oiling Out" Phenomenon

Piperidine derivatives often separate as an oil rather than a crystal during cooling.[1][2]

-

Cause: The melting point of the solvated impurity is lower than the process temperature, or the supersaturation is too high.[1][2]

-

Solution: Use Isopropanol (IPA) instead of Ethanol.[1][2] IPA has a higher boiling point and lower dielectric constant, often favoring crystal lattice formation over oil droplets.[1][2] Seeding at the metastable zone width (MSZW) is critical.[1]

Solvent-Reactive Impurities[1]

-

Acetone/Ketones: Avoid using acetone for recrystallization if the compound contains any trace primary amine impurities (precursors), as this will form imines.[1][2]

-

Acidic Solvents: The piperidine nitrogen is basic.[1][2] Avoid acidic aqueous workups unless forming a salt (e.g., HCl salt), as this will extract the compound into the water phase, leading to yield loss in the organic layer.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70699566, 2-Bromo-6-piperidinobenzonitrile. Retrieved January 28, 2026.[1] [Link]

-

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[1][2] Wiley-VCH.[1] (Standard reference for solvent polarity and solubility parameters).

- Takeda Pharmaceutical Company Ltd.Process for the preparation of Alogliptin. (Contextual reference for piperidine-benzonitrile chemistry in drug synthesis).

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General grounding for solvent selection in organic synthesis). [Link]

Technical Guide: Predicted Mechanism of Action for 2-Bromo-6-piperidinobenzonitrile

[1][2]

Executive Summary

2-Bromo-6-piperidinobenzonitrile is a high-value bifunctional intermediate used primarily in the synthesis of fused heterocyclic pharmacophores.[1][2] While not a marketed drug itself, its structure—a 2,6-disubstituted benzonitrile—positions it as a critical "warhead precursor" for two distinct biological classes:[1][2]

-

Kinase & Epigenetic Inhibitors (Pharma): As a precursor to 5-piperidinyl-quinazolines or isoquinolines, targeting ATP pockets (e.g., EGFR, SOS1) or epigenetic modulators (e.g., LSD1).[1][2]

-

Cellulose Biosynthesis Inhibitors (Agro): As a structural analog to the herbicide Dichlobenil, with predicted activity in disrupting plant cell wall formation.[1][2]

This guide details the predicted biological mechanisms of its derivatives and the chemical mechanisms governing its synthetic utility.[1][2]

Part 1: Predicted Pharmacological Mechanism of Action[1][2]

Primary Predicted MOA: Kinase & Signal Transduction Inhibition

In medicinal chemistry, the 2-bromo-6-piperidinobenzonitrile scaffold is frequently employed to synthesize Quinazoline and Isoquinoline derivatives.[1][2] These fused systems are "privileged structures" known to inhibit kinases by competing with ATP.[1][2]

-

Structural Logic:

-

The Benzonitrile (CN) & Bromine (Br): serve as the cyclization motif.[2] Reacting the nitrile with a nucleophile (e.g., guanidine, formamide) fuses a pyrimidine ring, creating a quinazoline core.[1][2]

-

The Piperidine Ring (Pos 6): acts as a Solubilizing Group and a Hydrophobic Pharmacophore .[1][2] In the binding pocket of kinases (like EGFR or BTK), this group often protrudes into the solvent-exposed region or interacts with specific residues (e.g., Asp/Glu) to improve potency and selectivity.[1][2]

-

Predicted Pathway: RAS-MAPK Signaling Modulation

Derivatives of this scaffold are structurally homologous to inhibitors of SOS1 (Son of Sevenless-1), a GEF that activates KRAS.[1][2]

-

Action: The piperidine-substituted aromatic core binds to the catalytic pocket of SOS1.[1][2]

-

Effect: Prevents the interaction between SOS1 and KRAS-GDP, thereby blocking the exchange of GDP for GTP.[2]

-

Result: Downregulation of the RAF-MEK-ERK signaling cascade, leading to reduced tumor cell proliferation.[1][2]

Secondary Predicted MOA: Cellulose Biosynthesis Inhibition (Agrochemical)

The 2,6-disubstituted benzonitrile core is the pharmacophore of the herbicide Dichlobenil (2,6-dichlorobenzonitrile).[1][2]

-

Mechanism: Disruption of the Cellulose Synthase Complex (CSC).[1][2]

-

Action: The nitrile group binds to the Cesa proteins in the plasma membrane.[1][2]

-

Prediction: While the piperidine group is bulkier than chlorine, the 2,6-substitution pattern suggests potential (albeit likely reduced) activity as a Cellulose Biosynthesis Inhibitor (CBI), causing inhibition of root growth and plant cell wall integrity.[1][2]

Part 2: Chemical Mechanism of Action (Synthetic Utility)[1][2]

The "mechanism" of this compound in a laboratory context is defined by its Orthogonal Reactivity .[1][2] It allows for the rapid assembly of complex libraries via two distinct vectors:[1][2]

| Functional Group | Reactivity Mode | Mechanism Type | Application |

| Bromine (C-2) | Electrophile | Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald) | Introduction of Biaryl/Amine diversity.[1][2] |

| Nitrile (C-1) | Electrophile | Pinner Reaction / Cyclocondensation | Formation of Heterocycles (Quinazolines, Tetrazoles).[1][2] |

| Piperidine (C-6) | Nucleophile (Latent) | Steric/Electronic Modulation | Modulates solubility and pKa of the final drug.[1][2] |

Visualization: Divergent Synthesis Pathway

The following diagram illustrates how this scaffold diverges into two distinct therapeutic classes.

Caption: Divergent synthesis pathways from the 2-Bromo-6-piperidinobenzonitrile scaffold to active pharmacophores.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Quinazoline Pharmacophore

Objective: Validate the chemical MOA by converting the scaffold into a bioactive kinase inhibitor core.[1][2]

-

Reagents:

-

Procedure:

-

Mix: Dissolve scaffold and guanidine carbonate in DMA under nitrogen atmosphere.

-

Heat: Reflux at 140°C for 12 hours. The high temperature drives the nucleophilic attack of guanidine on the nitrile, followed by displacement of the bromine (or cyclization if Br is retained/substituted).[2]

-

Monitor: TLC (Hexane/EtOAc 7:3). Disappearance of the nitrile peak (2220 cm⁻¹) in IR confirms reaction progress.[1][2]

-

Workup: Cool, pour into ice water. Filter the precipitate.[1][2]

-

-

Validation:

-

1H NMR: Confirm loss of aromatic protons ortho to Br and appearance of broad singlet (NH2) or pyrimidine protons.

-

MS: Check for [M+H]+ corresponding to the cyclized quinazoline.[2]

-

Protocol 2: In Vitro Kinase Inhibition Assay (Predicted)

Objective: Assess the biological activity of the derived quinazoline.

-

Reagents:

-

Workflow:

-

Incubate: Mix Kinase + Test Compound (0.1 nM - 10 µM) + Tracer + Europium-labeled antibody.

-

Read: Measure TR-FRET signal after 1 hour.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

-

-

Control: Use Gefitinib as a positive control.[1][2] If the derived compound shows IC50 < 1 µM, the "Kinase Scaffold" hypothesis is validated.[1][2]

Part 4: Data Summary & References

Quantitative Properties (Computed)

| Property | Value | Significance |

| Molecular Weight | 265.15 g/mol | Fragment-like, ideal for growing into a drug.[1][2] |

| LogP (Predicted) | ~3.3 | Lipophilic; suggests good membrane permeability but requires solubilizing groups (like the piperidine).[1][2] |

| H-Bond Acceptors | 2 (Nitrile N, Piperidine N) | Key interaction points for residues in the binding pocket.[1][2] |

| Rotatable Bonds | 1 (C-N bond) | Low conformational entropy penalty upon binding.[1][2] |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70699566, 2-Bromo-6-piperidinobenzonitrile.[1][2] Retrieved from [Link]

-

World Intellectual Property Organization (WIPO). PATENTSCOPE Search: 2-Bromo-6-piperidinobenzonitrile.[1][2][4][5][6] Retrieved from [Link][1][2][4]

-

Hofmann, A., et al. (2016). SOS1 inhibitors block RAS-MAPK signaling.[1][2] (Contextual Reference for Scaffold Utility).

-

Sabba, R., et al. (2009). Dichlobenil: Mechanism of Action and Resistance.[1][2] (Contextual Reference for Benzonitrile Herbicide MOA).

Sources

- 1. 1260891-15-3|5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. 1189353-46-5|2-Bromo-4-(pyrrolidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. 2-Bromo-6-piperidinobenzonitrile | C12H13BrN2 | CID 70699566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

Technical Guide: Biological Potential & Synthetic Utility of 2-Bromo-6-piperidinobenzonitrile Scaffolds

Part 1: Executive Summary & Structural Logic

The molecule 2-Bromo-6-piperidinobenzonitrile represents a "privileged scaffold" in modern medicinal chemistry. It is not merely a passive intermediate but a highly functionalized synthon designed to access tricyclic heterocycles and kinase inhibitors .

Its value lies in its orthogonal reactivity :

-

The Nitrile (C-1): Acts as an electrophilic "warhead" for cyclization (e.g., to quinazolines) or as a hydrogen-bond acceptor in the final drug target.

-

The Bromine (C-2): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity.

-

The Piperidine (C-6): Provides a defined hydrophobic bulk and solubility profile, often mimicking the ribose binding domain in kinase active sites or interacting with solvent-exposed regions of GPCRs.

This guide details the biological potential of scaffolds derived from this core, specifically focusing on PI3K/mTOR pathway inhibitors and EGFR-targeting quinazolines .

Part 2: Structural Analysis & Pharmacophore Mapping

The "Steric Clamp" Effect

The 1,2,6-substitution pattern creates a unique steric environment. The bulky piperidine ring at C-6 forces the nitrile group out of planarity or restricts the rotation of adjacent substituents introduced at C-2. This "pre-organization" is critical for binding affinity in rigid enzymatic pockets.

Electronic "Push-Pull" System

-

Electron Donor: The piperidine nitrogen lone pair donates electron density into the benzene ring (via resonance, though sterically hindered).

-

Electron Acceptor: The nitrile group withdraws density.

-

Result: The C-2 position (bearing the bromine) is activated for oxidative addition by Pd(0) catalysts, facilitating rapid library generation.

Pharmacophore Visualization

The following diagram illustrates the functional roles of each moiety within a biological context.

Caption: Pharmacophore mapping of 2-Bromo-6-piperidinobenzonitrile showing functional roles in target binding and synthetic expansion.

Part 3: Biological Applications & Mechanism of Action[1]

Kinase Inhibition (The Quinazoline Route)

The primary biological utility of this scaffold is the synthesis of 4-aminoquinazolines , a class of drugs that includes Gefitinib and Erlotinib (EGFR inhibitors).

-

Mechanism: The nitrile and the amino group (derived from the piperidine or an adjacent amine) can be cyclized with formamidine.

-

Target Specificity: The piperidine ring at the C-5/C-6 position of the resulting quinazoline often sits at the entrance of the ATP-binding pocket, improving solubility and pharmacokinetic properties.

-

PI3K/mTOR: Analogs where the piperidine is replaced or modified (e.g., morpholine) are potent inhibitors of the PI3K/Akt/mTOR pathway. The 2-bromo-6-piperidino scaffold allows for the synthesis of lipophilic variants that can cross the blood-brain barrier (BBB).

DPP-4 Inhibition (Diabetes)

Nitrile-containing scaffolds are well-established in Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin).[1] The nitrile group can form a reversible covalent imidate adduct with the active site Serine residue of the enzyme.

-

Relevance: 2-Bromo-6-piperidinobenzonitrile serves as a precursor to bi-aryl nitrile inhibitors where the bromine is replaced by a second aromatic ring via Suzuki coupling.

Anti-Viral Activity (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine utilize a flexible benzonitrile core. The piperidine ring provides the necessary flexibility ("wiggling") to maintain binding efficacy against mutant HIV strains.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Scaffold (SNAr)

Objective: Synthesize 2-Bromo-6-piperidinobenzonitrile from 2,6-dibromobenzonitrile or 2-bromo-6-fluorobenzonitrile.

Reagents:

-

Substrate: 2-Bromo-6-fluorobenzonitrile (1.0 eq)

-

Nucleophile: Piperidine (1.2 eq)

-

Base: K2CO3 (2.0 eq) or DIPEA

-

Solvent: DMF or DMSO (anhydrous)

Workflow:

-

Dissolution: Dissolve 2-Bromo-6-fluorobenzonitrile in DMF (0.5 M concentration).

-

Addition: Add K2CO3 followed by the slow addition of piperidine at 0°C to control exotherm.

-

Reaction: Heat to 60-80°C for 4-6 hours. Monitor by TLC/LC-MS.

-

Workup: Pour into ice water. The product usually precipitates as a solid. Filter, wash with water, and dry.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Coupling (Library Generation)

Objective: Functionalize the C-2 position with an aryl group.

Reagents:

-

Scaffold: 2-Bromo-6-piperidinobenzonitrile (1.0 eq)[2]

-

Boronic Acid: Aryl-B(OH)2 (1.2 eq)

-

Catalyst: Pd(dppf)Cl2 (5 mol%)

-

Base: Cs2CO3 (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

-

Degassing: Purge solvent with Nitrogen/Argon for 15 mins.

-

Assembly: Combine scaffold, boronic acid, base, and catalyst in a sealed tube.

-

Reaction: Heat at 90°C for 12 hours.

-

Isolation: Dilute with EtOAc, wash with brine, dry over MgSO4.

-

Result: 2-Aryl-6-piperidinobenzonitrile (Potential Bi-aryl Kinase Inhibitor).

Protocol C: Cyclization to Quinazoline (The "Kinase Core")

Objective: Convert the nitrile into a bicyclic quinazoline system.

Workflow:

-

Reagent: React the scaffold with Guanidine HCl (or Formamidine acetate) and NaH in DMA (Dimethylacetamide).

-

Conditions: High temperature (120-140°C) is required to close the ring.

-

Mechanism: The amidine nitrogen attacks the nitrile carbon, followed by intramolecular nucleophilic aromatic substitution (if a leaving group is present) or simple condensation.

-

Note: Since the piperidine is already present, this specific scaffold is often used to make 5-piperidinyl-quinazolines or related isomers depending on the cyclization partner.

-

Part 5: Synthetic Logic Visualization

The following diagram outlines the divergent synthesis pathways starting from the core scaffold.

Caption: Divergent synthesis pathways from the 2-Bromo-6-piperidinobenzonitrile core to bioactive drug classes.

Part 6: Data Summary

| Property | Value / Description | Significance |

| CAS Number | 1260649-11-3 | Unique Identifier for procurement.[2][3] |

| Molecular Weight | 265.15 g/mol | Low MW allows for significant decoration (Fragment-Based Drug Design). |

| LogP (Calc) | ~3.3 | Lipophilic; suggests good membrane permeability but requires polar groups for solubility. |

| Key Reactivity | SNAr (F/Br exchange), Pd-Coupling (Br), Cyclization (CN) | Versatile "Hub" for diversity-oriented synthesis. |

| Primary Targets | PI3K, mTOR, EGFR, DPP-4 | Precursor to known inhibitor classes. |

Part 7: References

-

PubChem. (2024).[2] 2-Bromo-6-piperidinobenzonitrile (Compound Summary).[2][3][4][5][6] National Library of Medicine. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

-

Bunce, R. A. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[7] NIH/PubMed. [Link] (Contextual reference for SNAr kinetics on benzonitriles).

-

Ambinter. (2024). Structure Search and Reference for 2-Bromo-6-piperidinobenzonitrile.[Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-6-piperidinobenzonitrile | C12H13BrN2 | CID 70699566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1269407-95-5|2-Bromo-5-(pyrrolidin-1-yl)benzonitrile|BLDpharm [bldpharm.com]

- 4. 1260891-15-3|5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 5. 1189353-46-5|2-Bromo-4-(pyrrolidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-Bromo-6-piperidin-1-ylbenzonitrile

High-Value Scaffold for Medicinal Chemistry & Heterocyclic Synthesis

Executive Summary

2-Bromo-6-piperidin-1-ylbenzonitrile (CAS: 1260649-11-3) is a trisubstituted benzene derivative serving as a critical building block in drug discovery. Characterized by a "push-pull" electronic structure—featuring an electron-withdrawing nitrile group ortho to both a bulky, electron-donating piperidine ring and a reactive bromine atom—this compound offers orthogonal reactivity profiles.

It is primarily utilized as an intermediate for synthesizing polyfunctionalized biaryls via cross-coupling and as a precursor for fused heterocycles (e.g., tetrahydroacridines or isoquinolines) targeting GPCRs and kinase pathways. This guide details the optimized synthesis, reactivity logic, and handling protocols for this specific scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 2-bromo-6-(piperidin-1-yl)benzonitrile |

| CAS Number | 1260649-11-3 |

| Molecular Formula | |

| Molecular Weight | 265.15 g/mol |

| SMILES | C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| LogP (Calc) | ~3.3 (Lipophilic) |

| Key Functional Groups | Aryl Bromide (Electrophile), Nitrile (Electrophile), Piperidine (Tertiary Amine) |

Optimized Synthesis Protocol

Methodology: Regioselective Nucleophilic Aromatic Substitution (

The most robust synthesis exploits the high reactivity of the fluorine atom in 2-bromo-6-fluorobenzonitrile towards nucleophilic attack. The nitrile group at the C1 position activates the C2 and C6 positions. Since fluoride is a superior leaving group to bromide in

Reaction Scheme

Figure 1: Regioselective synthesis via

Step-by-Step Experimental Procedure

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-fluorobenzonitrile (1.0 eq, e.g., 20.0 g) in anhydrous DMF (Dimethylformamide, 5 vol).

-

Base Addition: Add Potassium Carbonate (

) (1.5 eq) to the solution. Ensure the base is finely ground to maximize surface area. -

Nucleophile Addition: Add Piperidine (1.1 eq) dropwise over 10 minutes. Note: The reaction is exothermic; cooling to 0°C during addition may be required on scales >50g.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. The starting material (

) should convert to the more polar product ( -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour slowly into ice-water (10 vol) with vigorous stirring. The product typically precipitates as a solid.

-

Filter the precipitate and wash with water (

mL) to remove residual DMF and piperidine hydrofluoride salts.

-

-

Purification: Dissolve the crude solid in Ethyl Acetate, dry over

, and concentrate. If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Critical Control Point: Do not overheat (>100°C) as the nitrile group may undergo partial hydrolysis or the bromine may begin to engage in side reactions.

Divergent Reactivity & Applications

This scaffold is valuable because it allows for orthogonal functionalization . The bromine atom and the nitrile group can be manipulated independently.

Pathway A: Metal-Catalyzed Cross-Coupling (C-C Bond Formation)

The sterically crowded 2-bromo position requires specialized ligands for efficient Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Reagent: Aryl boronic acid / Pinacol ester.

-

Catalyst System:

or -

Application: Synthesis of biaryl pharmacophores common in kinase inhibitors.

Pathway B: Nitrile Transformation

The nitrile group is electronically deactivated by the donating piperidine but can still undergo:

-

Hydrolysis: To primary amides (

) or carboxylic acids (acidic reflux). -

Reduction: To benzylamines (

or Raney Ni/H2). -

Cyclization: Reaction with Grignard reagents followed by acid workup to form ketones, or reaction with hydroxylamine to form amidoximes (precursors to oxadiazoles).

Workflow Diagram: Functionalization Logic

Figure 2: Orthogonal reactivity map for library generation.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[1] Harmful if swallowed.[1]

-

Specific Risk: Benzonitriles can release cyanide ions under extreme metabolic or combustion conditions, though this specific derivative is stable under standard lab conditions.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Storage: Store at 2–8°C. Keep container tightly closed to prevent hydrolysis of the nitrile by atmospheric moisture over long periods.

References

-

PubChem Compound Summary. (2025). 2-Bromo-6-piperidinobenzonitrile (CID 70699566).[2] National Center for Biotechnology Information. Link

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[3] Chemical Reviews. (Foundational text on

mechanism and leaving group ability F >> Br). Link -

Vibrant Pharma Inc. (2024).[2] Product Catalog: 2-Bromo-6-(piperidin-1-yl)benzonitrile.[2][4] (Commercial availability and physical data verification).[5] Link

-

Echemi. (2024).[2][6][7] 2-Bromo-6-piperidinobenzonitrile MSDS and Supplier Data.[2]Link

-

Bononi, G., et al. (2024).[7] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[6][7] Molecules, 29(9).[7] (Context on piperidine utility in drug design). Link

Sources

- 1. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-6-piperidinobenzonitrile | C12H13BrN2 | CID 70699566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and background of 2-Bromo-6-piperidinobenzonitrile

A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

2-Bromo-6-piperidinobenzonitrile (CAS: 1260649-11-3) is a highly functionalized aromatic building block characterized by a 1,2,3-trisubstituted benzene core.[1][2] It serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its value lies in its orthogonal reactivity : the bromine atom provides a handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the nitrile group offers a gateway to heterocycle formation (e.g., tetrazoles, amidines) or reduction to primary amines. This guide details its chemical background, synthetic pathways, and application in high-value drug discovery campaigns.[2][3]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-Bromo-6-(piperidin-1-yl)benzonitrile |

| CAS Number | 1260649-11-3 |

| Molecular Formula | |

| Molecular Weight | 265.15 g/mol |

| Structure | Benzonitrile core with ortho-bromo and ortho-piperidino substituents |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water |

| Key Functional Groups | Aryl Bromide (Electrophile), Nitrile (Electron-withdrawing/Precursor), Piperidine (Lipophilic/Basic) |

Synthetic Pathway: The "Discovery" of the Scaffold

While not discovered as a natural product, this compound was "discovered" by medicinal chemists seeking to exploit the Nucleophilic Aromatic Substitution (

Reaction Scheme

The synthesis relies on the strong electron-withdrawing nature of the nitrile group (

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (

Mechanistic Insights

-

Activation: The cyano group is a strong

- and -

Regioselectivity: In the starting material (2,6-dibromobenzonitrile), both positions are equivalent. The first substitution with piperidine breaks this symmetry.

-

Deactivation: Once the electron-rich piperidine ring is attached, it donates electron density into the ring via resonance (

effect), effectively deactivating the ring towards a second substitution. This "self-limiting" reactivity is crucial for obtaining the mono-substituted product in high yield without forming the 2,6-dipiperidino byproduct.

Applications in Drug Discovery

The 2-bromo-6-piperidinobenzonitrile scaffold is a "linchpin" intermediate.[2] It allows researchers to independently modify two distinct vectors of a drug molecule.[2]

Functionalization Logic

-

Vector A (Bromine): Used to attach aryl or heteroaryl groups via Palladium-catalyzed cross-coupling. This often builds the "tail" of a drug molecule that interacts with solvent-exposed regions of a protein.

-

Vector B (Nitrile): Used to build the "core" pharmacophore.[2] It can be cyclized to form fused ring systems like quinazolines or amino-isoquinolines.[2]

Figure 2: Divergent synthetic utility of the scaffold.[2]

Therapeutic Relevance[2][6]

-

Kinase Inhibition: The piperidine ring often mimics the ribose or solvent-front interaction in ATP-competitive inhibitors.[2]

-

PROTAC Linkers: The scaffold can serve as a rigid connector in Proteolysis Targeting Chimeras (PROTACs), where the bromine is coupled to an E3 ligase ligand (e.g., Thalidomide derivative) and the nitrile to a target protein ligand.

Experimental Protocol: Synthesis of 2-Bromo-6-piperidinobenzonitrile

Note: This protocol is a generalized standard procedure for

Materials

-

Starting Material: 2,6-Dibromobenzonitrile (1.0 equiv)

-

Nucleophile: Piperidine (1.1 - 1.2 equiv)

-

Base: Potassium Carbonate (

, 2.0 equiv) or Triethylamine ( -

Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)[2]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromobenzonitrile (e.g., 10 mmol) in anhydrous DMF (20 mL).

-

Addition: Add

(20 mmol) to the solution. Subsequently, add piperidine (11 mmol) dropwise via syringe to control the exotherm. -

Reaction: Heat the mixture to 60–80°C . Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS.

-

Checkpoint: The starting material (

in 10% EtOAc/Hex) should disappear, and a new, more polar spot (Product) should appear.

-

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Safety & Handling

-

Nitrile Hazard: Organic nitriles can liberate cyanide ions under extreme metabolic or chemical conditions.[2] Handle in a well-ventilated fume hood.

-

Skin Absorption: Piperidine and the brominated intermediate can be absorbed through the skin. Wear nitrile gloves and a lab coat.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong acids (which may hydrolyze the nitrile).[2]

References

-

Compound Identity & Properties : National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 70699566, 2-Bromo-6-piperidinobenzonitrile. Retrieved from [Link]

-

General

Methodology : Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Contextual citation for mechanism). -

Patent Context : World Intellectual Property Organization (WIPO).[2] Patents referencing CAS 1260649-11-3.[1][2] Retrieved from [Link][4]

Sources

- 1. 2-Bromo-6-piperidinobenzonitrile | C12H13BrN2 | CID 70699566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-6-chlorobenzonitrile | C7H3BrClN | CID 81054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]

2-Bromo-6-piperidinobenzonitrile safety, handling, and MSDS

CAS: 1260649-11-3 | Formula: C₁₂H₁₃BrN₂ | M.W.: 265.15 g/mol [1]

Part 1: Executive Technical Summary

2-Bromo-6-piperidinobenzonitrile is a functionalized aryl nitrile intermediate used primarily in the synthesis of pharmacologically active heterocycles (e.g., antipsychotics, kinase inhibitors). Structurally, it combines an electron-deficient benzonitrile core with a steric-imposing bromine atom and a basic piperidine ring.

Critical Safety Status: As a "data-poor" chemical entity with limited public toxicological data, this compound must be handled under the Precautionary Principle . Researchers must assume it possesses the combined hazards of its constituent pharmacophores: the acute toxicity of aryl nitriles, the irritancy of halogenated aromatics, and the potential sensitization of cyclic amines.

Chemical Identity & Predicted Properties

Note: Experimental physicochemical data is sparse. Values below represent consensus predictions based on Structure-Activity Relationship (SAR) analogs.

| Property | Value / Description | Reliability |

| Physical State | Solid (Low melting point likely) or Viscous Oil | Predicted |

| Boiling Point | ~380–400°C (at 760 mmHg) | Predicted |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water | High |

| pKa (Conj. Acid) | ~11.0 (Piperidine moiety) | Predicted |

| LogP | 3.3 (Lipophilic) | High |

| Appearance | Off-white to pale yellow | Observation |

Part 2: Hazard Identification & Toxicology (GHS)

Since specific animal testing data is unavailable, the following classification is derived from validated SAR models and ECHA data for close analogs (e.g., 2-Bromo-6-fluorobenzonitrile).

Core Hazard Classifications

Signal Word: WARNING (Default) / DANGER (If aerosolized)

| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[2][3][4] | Metabolic release of cyanide ions (slow kinetics) and general systemic toxicity of lipophilic aromatics. |

| Acute Toxicity (Dermal) | Cat 4 | H312 | Harmful in contact with skin.[3][4][5] | High LogP (3.[3][6][7]3) facilitates dermal absorption. |

| Skin/Eye Irritation | Cat 2/2A | H315/H319 | Causes skin/serious eye irritation.[4][8] | Piperidine moiety is basic; Benzyl bromide analogs are lachrymators (though this is an aryl bromide, irritation persists). |

| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[4][6][8][9] | Dust/aerosol inhalation triggers mucous membrane inflammation. |

The "Nitrile Risk" Factor

While aryl nitriles are generally more stable than aliphatic nitriles, they can still metabolize to release cyanide in vivo via cytochrome P450 oxidative dechlorination.

-

Symptoms of Exposure: Headache, dizziness, weakness, nausea (early signs of hypoxia).

-

Chronic Risk: Long-term exposure to piperidine derivatives may induce sensitization.

Part 3: Safe Handling & Engineering Controls[7][10]

Containment Strategy (Control Banding)

Treat this compound as Occupational Exposure Band (OEB) 3 (10–100 µg/m³).

-

Weighing: Must be performed in a HEPA-filtered balance enclosure or a localized exhaust hood. Do not weigh on an open bench.

-

Transfer: Use closed-system transfers for liquids (syringes/cannulas). For solids, use anti-static weighing boats to prevent dust dispersion.

-

Reaction Setup: All reactions involving heating or reagents that could generate aerosols must be conducted inside a certified chemical fume hood with a face velocity of 80–100 fpm.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may not offer sufficient protection against prolonged contact with halogenated aromatic solvents often used with this compound (e.g., DCM).

-

Gloves:

-

Splash Contact: Nitrile (minimum thickness 0.11 mm).

-

Prolonged Contact:Silver Shield (Laminate) or Viton gloves are required if dissolved in penetrating solvents.

-

-

Respiratory: If working outside a hood (not recommended) or generating dust, use a P100/N100 particulate respirator equipped with an Organic Vapor (OV) cartridge.

-

Eye/Face: Chemical safety goggles.[3][7] Face shield required if handling >5g or conducting exothermic additions.

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling unknown/potent nitriles.

Figure 1: Risk Assessment & Control Logic for Handling 2-Bromo-6-piperidinobenzonitrile.

Part 4: Emergency Response Protocols

Exposure Response

-

Inhalation: Move victim to fresh air immediately.[3][8] If breathing is labored, administer oxygen. Alert medical personnel to potential nitrile/cyanide exposure.